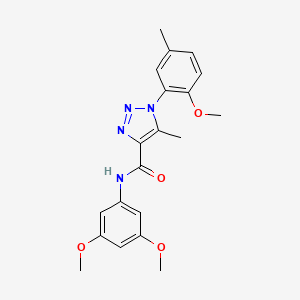
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring which is a common motif in many biologically active compounds. Its structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of triazole derivatives. For instance, compounds containing triazole rings have shown promising results in inhibiting the proliferation of various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several human cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer).
- Results : The compound exhibited significant antiproliferative activity with IC50 values comparable to standard chemotherapeutics like Cisplatin. For example, one study reported IC50 values of 17.83 μM and 19.73 μM for similar triazole derivatives against MDA-MB-231 and MCF-7 cell lines respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative | MDA-MB-231 | 17.83 |
| Triazole Derivative | MCF-7 | 19.73 |
| Cisplatin | MDA-MB-231 | Reference |
| Cisplatin | MCF-7 | Reference |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, characterized by chromatin condensation and nuclear fragmentation .
- Cell Cycle Arrest : It effectively causes cell cycle arrest in the G0/G1 phase, preventing further cell division.
- Inhibition of EGFR : Some triazole derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This inhibition leads to reduced phosphorylation and activation of downstream signaling pathways involved in cell proliferation .
Case Studies
A notable study involved the synthesis and evaluation of various triazole-containing compounds where this compound was included as one of the candidates. The findings indicated that this class of compounds could serve as effective agents against non-small cell lung cancer (NSCLC), with some derivatives showing enhanced potency compared to established drugs like Erlotinib .
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-12-6-7-18(28-5)17(8-12)24-13(2)19(22-23-24)20(25)21-14-9-15(26-3)11-16(10-14)27-4/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFCDFJLQADXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














